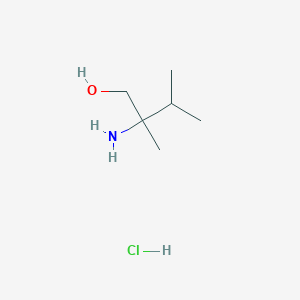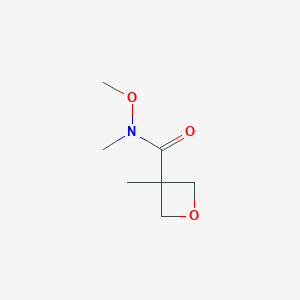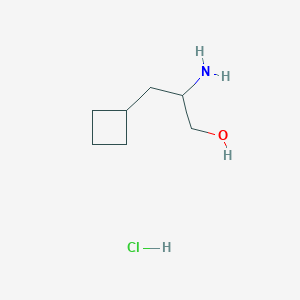
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride
Vue d'ensemble
Description
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride is a chemical compound with the CAS Number: 1803592-74-6 . It has a molecular weight of 229.65 . The IUPAC name for this compound is ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride .
Molecular Structure Analysis
The Inchi Code for Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride is1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6(11)5-3-4-5;/h5-6H,2-4,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride is a powder at room temperature . More detailed physical and chemical properties were not available in the search results.Applications De Recherche Scientifique
Pharmacology
In pharmacology, this compound is valued for its potential as a building block in the synthesis of more complex molecules. It could be used to develop novel pharmaceuticals due to its unique structure, which includes a cyclopropyl group that can impart significant biological activity . Its difluorinated moiety may also enhance metabolic stability, making it a candidate for drug development projects.
Organic Synthesis
Organic chemists might employ Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride as a precursor for synthesizing new organic compounds. Its amino group can act as a nucleophile in various reactions, while the difluoropropanoate moiety can be involved in substitution reactions to create a wide range of derivatives .
Medicinal Chemistry
In medicinal chemistry, this compound’s ability to serve as an intermediate in the synthesis of potential therapeutic agents is of particular interest. It could be used to create small molecule drugs that target specific proteins or enzymes within the body, contributing to the treatment of diseases .
Biochemistry
Biochemists might explore the use of this compound in studying enzyme-substrate interactions, particularly those involving aminotransferases. The compound’s structure allows it to mimic certain amino acids or peptides, which could be useful in probing biochemical pathways .
Chemical Engineering
From a chemical engineering perspective, the compound could be important in the design of processes for the large-scale synthesis of pharmaceuticals. Its stability and reactivity need to be understood to optimize conditions for its handling and transformation into desired products .
Materials Science
Lastly, in materials science, researchers could investigate the compound’s role in creating new polymeric materials. The presence of functional groups like amino and difluoropropanoate might allow for cross-linking reactions, leading to the development of novel materials with unique properties .
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These codes correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6(11)5-3-4-5;/h5-6H,2-4,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFSDKLJZQVOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1CC1)N)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)

![[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B1382453.png)
![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)








![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)